
Magnesium;1,2,3,5,5-pentamethylcyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;1,2,3,5,5-pentamethylcyclopenta-1,3-diene, also known as Bis(pentamethylcyclopentadienyl)magnesium, is a chemical compound with the molecular formula C20H32Mg. This compound is notable for its unique structure, which includes a magnesium atom coordinated to two pentamethylcyclopentadienyl ligands. It is used in various chemical applications, particularly in organometallic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium;1,2,3,5,5-pentamethylcyclopenta-1,3-diene typically involves the reaction of pentamethylcyclopentadiene with a magnesium source. One common method is the reaction of pentamethylcyclopentadiene with magnesium chloride in the presence of a base, such as sodium hydride, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;1,2,3,5,5-pentamethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form magnesium oxide and other by-products.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: It can undergo substitution reactions where the pentamethylcyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require specific ligands and catalysts to facilitate the exchange .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation typically yields magnesium oxide, while substitution reactions can produce a variety of organometallic compounds depending on the ligands introduced .
Wissenschaftliche Forschungsanwendungen
Magnesium;1,2,3,5,5-pentamethylcyclopenta-1,3-diene has several scientific research applications:
Wirkmechanismus
The mechanism of action of Magnesium;1,2,3,5,5-pentamethylcyclopenta-1,3-diene involves its ability to coordinate with other molecules through its magnesium center. This coordination allows it to act as a catalyst in various chemical reactions, facilitating the formation or breaking of chemical bonds. The pentamethylcyclopentadienyl ligands provide stability and enhance the reactivity of the magnesium center .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene: Similar in structure but with different substitution patterns on the cyclopentadienyl ring.
Bis(cyclopentadienyl)magnesium: Lacks the methyl groups, resulting in different reactivity and stability.
Uniqueness
Magnesium;1,2,3,5,5-pentamethylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which provides enhanced stability and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring high reactivity and stability .
Eigenschaften
Molekularformel |
C20H30Mg |
|---|---|
Molekulargewicht |
294.8 g/mol |
IUPAC-Name |
magnesium;1,2,3,5,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.Mg/c2*1-7-6-10(4,5)9(3)8(7)2;/h2*1-5H3;/q2*-1;+2 |
InChI-Schlüssel |
AKJCOGZAZPRKNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





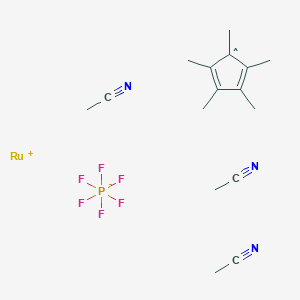
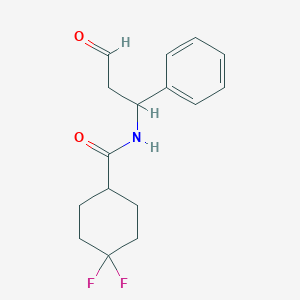
![8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B15287068.png)
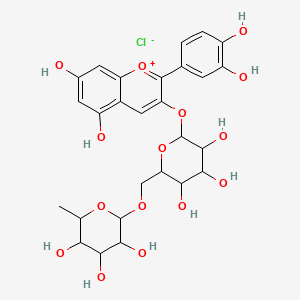
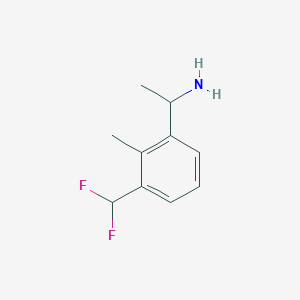

![1-[3-[[3-Amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid](/img/structure/B15287101.png)
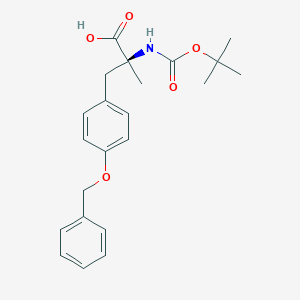
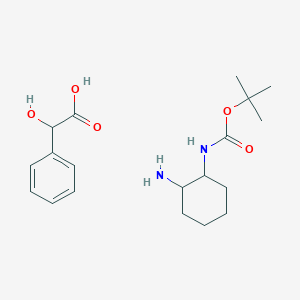
![[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B15287127.png)

